molecular formula C8H7ClO2S B13077606 1-(5-Chlorothiophen-2-yl)butane-1,3-dione

1-(5-Chlorothiophen-2-yl)butane-1,3-dione

Cat. No.: B13077606
M. Wt: 202.66 g/mol
InChI Key: GRWIUBTUWASPBK-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C8H7ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorinated thiophene ring attached to a butane-1,3-dione moiety

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)butane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chlorothiophen-2-yl)butane-1,3-dione is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and properties. This makes it distinct from other similar compounds and can lead to different chemical behaviors and applications .

Properties

Molecular Formula

C8H7ClO2S

Molecular Weight

202.66 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)butane-1,3-dione

InChI

InChI=1S/C8H7ClO2S/c1-5(10)4-6(11)7-2-3-8(9)12-7/h2-3H,4H2,1H3

InChI Key

GRWIUBTUWASPBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(S1)Cl

Origin of Product

United States

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